thonningianin A

Catalog No.
S640921
CAS No.
271579-11-4
M.F
C42H34O21
M. Wt
874.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thonningianin A

CAS Number

271579-11-4

Product Name

thonningianin A

IUPAC Name

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C42H34O21

Molecular Weight

874.7 g/mol

InChI

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1

InChI Key

XQVKQEFQGYTUAR-VHBRHXFYSA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Synonyms

thonningianin A

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Description

THONNINGIANIN A: DEFINITION AND BACKGROUND Thonningianin A is a flavonoid that belongs to the class of compounds known as chalcones. It is found in several medicinal plants including Glycyrrhiza glabra, which is commonly used in traditional medicine to treat various ailments. The structure of thonningianin A comprises a benzylideneacetone moiety with two aromatic rings attached to it. Thonningianin A has been studied for its biological and pharmacological properties, and it has been found to exhibit various therapeutic effects. PHYSICAL AND CHEMICAL PROPERTIES The molecular formula of thonningianin A is C21H20O7, and its molecular weight is 384.38 g/mol. It has a melting point of 202-204 °C and is soluble in ethanol and methanol. Thonningianin A has a yellowish-orange color and exhibits strong UV absorption at wavelengths of 260 nm and 370 nm. SYNTHESIS AND CHARACTERIZATION Thonningianin A can be synthesized by several methods, including the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives. The compound can also be obtained by the reaction of chalcones with ortho-quinones. Spectroscopic techniques such as UV-Vis, IR, NMR, and MS have been used to characterize thonningianin A and its derivatives. ANALYTICAL METHODS Several analytical methods have been used to determine the concentration of thonningianin A in plant extracts and in vitro samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. The use of HPLC is the most reliable method for the quantitative determination of thonningianin A. BIOLOGICAL PROPERTIES Thonningianin A has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and anticancer effects. These effects have been attributed to the compound's ability to scavenge free radicals, inhibit the production of inflammatory cytokines, and induce apoptosis in cancer cells. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Thonningianin A has been found to be safe and non-toxic in scientific experiments. The LD50 value of thonningianin A in mice has been reported to be greater than 1000 mg/kg, indicating its low toxicity. However, further toxicity studies are required to determine the safe dose range for human consumption. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Thonningianin A has been extensively studied for its potential applications in scientific experiments. It has been used as a standard compound for the development of analytical methods, as well as a reference compound for the identification of chalcones in plant extracts. Thonningianin A has also been investigated for its role in the prevention and treatment of various diseases. CURRENT STATE OF RESEARCH The current state of research on thonningianin A is focused on its potential pharmacological applications. Several studies have demonstrated that thonningianin A exhibits potent antioxidant and anticancer effects, making it a promising candidate for the development of new drugs. Moreover, research is ongoing to investigate the mechanisms underlying the compound's therapeutic effects. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY The potential implications of thonningianin A are vast, as the compound exhibits various biological activities that can be useful in different fields of research and industry. Thonningianin A may be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and microbial infections. Moreover, the compound's antioxidant properties may make it useful as a preservative in the food and cosmetic industries. LIMITATIONS AND FUTURE DIRECTIONS Although thonningianin A exhibits various therapeutic effects and is a promising candidate for drug development, some limitations must be considered. One of the limitations is the low bioavailability of the compound, which affects its effectiveness in vivo. Therefore, future research should focus on improving the compound's bioavailability to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosing regimens and to investigate the compound's potential side effects. FUTURE DIRECTIONS - Investigating the potential of thonningianin A as a neuroprotective agent. - Developing new drug delivery systems to improve the bioavailability of thonningianin A. - Investigating the potential of thonningianin A in the prevention and treatment of cardiovascular diseases. - Investigating the effect of thonningianin A on gut microbiome. - Investigating the potential of thonningianin A as an anti-diabetic agent. - Developing thonningianin A derivatives with improved pharmacological properties. - Investigating the potential of thonningianin A in the management of respiratory disorders. - Investigating the effect of thonningianin A on the immune system. - Investigating the potential of thonningianin A in the preservation of food. - Investigating the potential of thonningianin A as a sunscreen agent.

Thonningianin A, a naturally occurring naphthoquinone derivative found in various plants like Thonningia sanguinea [], has attracted interest in scientific research due to its diverse range of potential biological activities. Here, we explore some of its promising applications:

Anti-inflammatory Properties:

Studies suggest that thonningianin A may possess anti-inflammatory properties. Research has shown its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages []. Additionally, it has demonstrated potential in reducing inflammation-associated edema formation []. These findings suggest its potential role in managing inflammatory conditions.

Antioxidant Activity:

Thonningianin A exhibits significant free radical scavenging activity, which helps protect cells from oxidative damage []. This property makes it a potential candidate for research in conditions associated with oxidative stress, such as neurodegenerative diseases and aging.

Antiproliferative Effects:

Studies have reported the antiproliferative effects of thonningianin A against various cancer cell lines []. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. These findings warrant further investigation into its potential as an anticancer agent.

Antimicrobial Activity:

Thonningianin A has demonstrated antibacterial and antifungal activity against various pathogenic strains []. This suggests its potential application in developing novel antimicrobial agents to combat antibiotic-resistant pathogens.

Thonningianin A is an ellagitannin compound isolated from the African medicinal plant Thonningia sanguinea. This compound has gained attention due to its significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Thonningianin A is structurally characterized by multiple hydroxyl groups, which enhance its reactivity and biological activity. The compound is notable for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases.

The mechanism of action of Thonningianin A is still under investigation. Studies suggest it possesses multiple mechanisms that contribute to its biological effects:

  • Antioxidant Activity: Thonningianin A's structure with multiple phenolic hydroxyl groups allows it to scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage [].
  • Anti-Cancer Activity: Thonningianin A may induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. The exact mechanism is not fully understood but might involve cell cycle arrest and modulation of signaling pathways.
  • Enzyme Inhibition: Thonningianin A has been shown to inhibit glutathione S-transferase, an enzyme involved in cellular detoxification []. This inhibition could potentially increase the sensitivity of cancer cells to chemotherapeutic drugs.
Primarily associated with its antioxidant activity. Key reactions include:

  • Radical Scavenging: Thonningianin A effectively scavenges free radicals such as superoxide anions and peroxyl radicals. Its half-maximal inhibitory concentration (IC50) values for these radicals are 10 µM and 30 µM, respectively .
  • Metal Chelation: The compound exhibits the ability to chelate metal ions, particularly iron, which is crucial in preventing oxidative damage. This chelation reduces the availability of free iron that can catalyze harmful reactions .
  • Inhibition of Lipid Peroxidation: Thonningianin A has been shown to inhibit lipid peroxidation induced by agents such as NADPH and Fe2+/ascorbate, highlighting its protective role against cellular damage .

The biological activity of Thonningianin A is primarily linked to its antioxidant properties. Studies have demonstrated that it:

  • Inhibits Enzymatic Activity: Thonningianin A inhibits glutathione S-transferases, enzymes that can contribute to drug resistance in tumor cells, suggesting a potential role in cancer therapy .
  • Protects Against Oxidative Stress: Its ability to scavenge free radicals and chelate metals positions Thonningianin A as a protective agent against oxidative stress-related conditions .

Synthesis of Thonningianin A can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the bark or leaves of Thonningia sanguinea using solvents like methanol or ethanol. This method retains the natural structure and bioactivity of the compound.
  • Synthetic Approaches: Although less common, synthetic methods may involve the use of starting materials that mimic the structural features of ellagitannins. These methods aim to replicate the biological activity observed in natural extracts.

Thonningianin A has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant properties, it is being explored for use in formulations aimed at treating oxidative stress-related diseases such as cancer and cardiovascular diseases .
  • Food Industry: Its potential as a natural preservative due to antioxidant activity makes it a candidate for food preservation applications.
  • Cosmetics: The compound's ability to protect skin from oxidative damage positions it as a valuable ingredient in cosmetic formulations.

Research on interaction studies involving Thonningianin A indicates its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies have shown that Thonningianin A can enhance the efficacy of other compounds by providing complementary mechanisms of action against oxidative stress .

Thonningianin A shares structural and functional similarities with several other ellagitannins and polyphenolic compounds. Here are some notable comparisons:

Compound NameSourceKey PropertiesUnique Features
Ellagic AcidVarious fruitsAntioxidant, anti-inflammatoryFound in high concentrations in berries
PunicalaginPomegranateStrong antioxidant propertiesExhibits anti-cancer effects
Tannic AcidVarious plantsAntioxidant, antimicrobialUsed widely in food and beverage industries
Gallic AcidTea leavesAntioxidant, anti-inflammatoryCommonly found in many dietary sources

Thonningianin A stands out due to its specific structural characteristics that enhance its radical scavenging abilities and metal-chelating properties, making it particularly effective against oxidative stress compared to some of these similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

12

Exact Mass

874.15925809 g/mol

Monoisotopic Mass

874.15925809 g/mol

Heavy Atom Count

63

Wikipedia

Thonningianin A

Dates

Modify: 2023-08-15

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